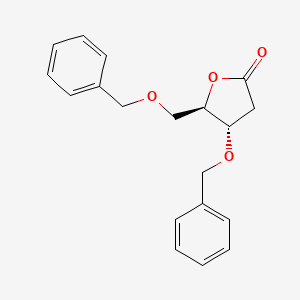
4-Chloro-1(4H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chlorophthalazin-1(4H)-one is a chemical compound belonging to the phthalazine family It is characterized by a phthalazine ring substituted with a chlorine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophthalazin-1(4H)-one typically involves the halogenation of phthalazine derivatives. One common method includes the reaction of phthalazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 4-chlorophthalazin-1(4H)-one may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality .
化学反应分析
Types of Reactions
4-chlorophthalazin-1(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can yield phthalazine derivatives with different substituents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazines and phthalazinones, which can have different functional groups depending on the reagents used .
科学研究应用
4-chlorophthalazin-1(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials
作用机制
The mechanism of action of 4-chlorophthalazin-1(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Phthalazine: The parent compound without the chlorine substitution.
4-bromophthalazin-1(4H)-one: Similar structure but with a bromine atom instead of chlorine.
4-fluorophthalazin-1(4H)-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-chlorophthalazin-1(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its analogs .
属性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
4-chloro-4H-phthalazin-1-one |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4,7H |
InChI 键 |
KJFRLLMCLLUBBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(N=NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


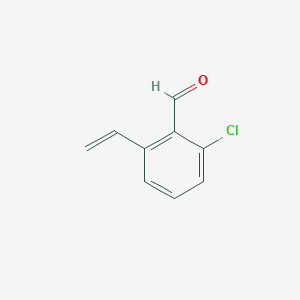
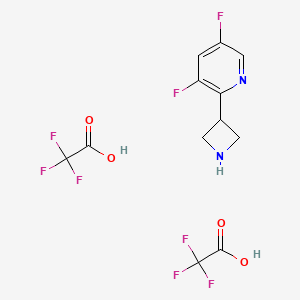

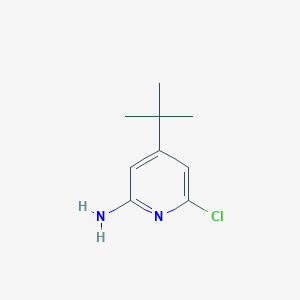
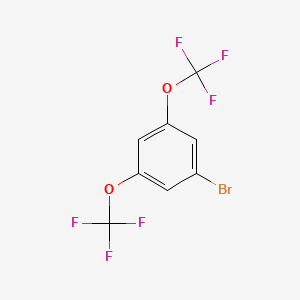
![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
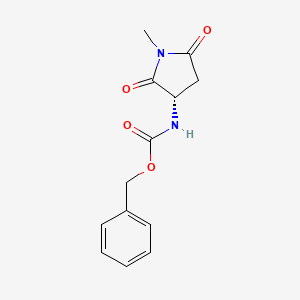
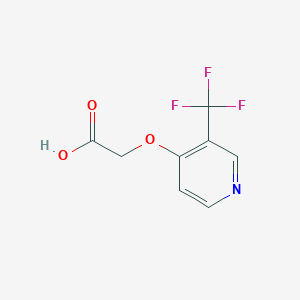
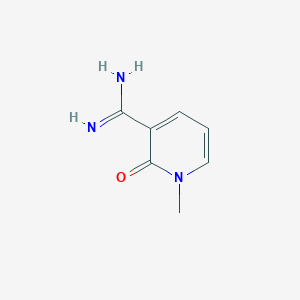
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
